2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 946382-52-1
Cat. No.: VC11959110
Molecular Formula: C22H22N2O5S2
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946382-52-1 |
|---|---|
| Molecular Formula | C22H22N2O5S2 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 2-(3-methoxyphenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
| Standard InChI | InChI=1S/C22H22N2O5S2/c1-28-18-6-2-7-19(14-18)29-15-21(25)23-17-9-10-20-16(13-17)5-3-11-24(20)31(26,27)22-8-4-12-30-22/h2,4,6-10,12-14H,3,5,11,15H2,1H3,(H,23,25) |
| Standard InChI Key | JDIZECXMERAMCW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
| Canonical SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Introduction
2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with a molecular formula of C22H22N2O5S2 and a molecular weight of approximately 458.6 g/mol . This compound belongs to the class of acetamides and is characterized by its unique structure, which integrates a methoxyphenoxy group with a thiophene-2-sulfonyl moiety linked to a tetrahydroquinoline derivative.
Synthesis
The synthesis of 2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented, similar compounds often require precise conditions such as temperature control, pH adjustments, and the use of catalysts or solvents to favor desired reaction pathways. Advanced techniques like chromatography may be employed for purification to achieve high yields and purity levels.
Research Findings
While detailed research findings specific to this compound are scarce, compounds in the same class have been studied for their therapeutic potential. For instance, thiophene derivatives often exhibit antimicrobial activity, and compounds with similar structures have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Further studies are needed to explore the biological activities and potential therapeutic applications of 2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume